1-ethyl-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid
Description
1-Ethyl-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid is an organic compound characterized by a pyrrole ring substituted with an ethyl group at the 1-position, a methoxyphenyl group at the 4-position, and a carboxylic acid group at the 2-position
Properties
IUPAC Name |
1-ethyl-4-(4-methoxyphenyl)pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-15-9-11(8-13(15)14(16)17)10-4-6-12(18-2)7-5-10/h4-9H,3H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXWJYAXBMTJGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C(=O)O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. For this compound, the starting materials might include ethylamine and a suitable 1,4-dicarbonyl compound.
Substitution Reactions:
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the reaction of the pyrrole derivative with carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Products may include ketones or aldehydes.
Reduction: Products may include alcohols or aldehydes.
Substitution: Products will vary depending on the substituent introduced.
Scientific Research Applications
1-Ethyl-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-ethyl-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-Ethyl-4-phenyl-1H-pyrrole-2-carboxylic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-Methyl-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid: Substitution of the ethyl group with a methyl group can alter its physical and chemical properties.
4-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid: Absence of the ethyl group may influence its solubility and interaction with other molecules.
Uniqueness: 1-Ethyl-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the ethyl and methoxyphenyl groups can influence its reactivity, solubility, and potential interactions with biological targets, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
